15-keto-prostaglandin E2

Descripción general

Descripción

15-ceto Prostaglandina E2 es un metabolito de la Prostaglandina E2, que es un potente mediador lipídico involucrado en varios procesos fisiológicos, incluyendo la inflamación y la carcinogénesis . Este compuesto se forma por la oxidación del grupo 15-hidroxilo de la Prostaglandina E2 por la enzima 15-hidroxiprostaglandina deshidrogenasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 15-ceto Prostaglandina E2 se sintetiza a partir de la Prostaglandina E2 a través de la acción de la 15-hidroxiprostaglandina deshidrogenasa. Esta enzima cataliza la oxidación del grupo 15-hidroxilo para formar el grupo cetona . La reacción generalmente ocurre en condiciones fisiológicas, con la presencia de NAD+ como cofactor .

Métodos de producción industrial: La producción industrial de 15-ceto Prostaglandina E2 implica la fermentación a gran escala de microorganismos que expresan 15-hidroxiprostaglandina deshidrogenasa. La enzima se aísla y se utiliza para convertir la Prostaglandina E2 en 15-ceto Prostaglandina E2 bajo condiciones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: La 15-ceto Prostaglandina E2 experimenta varias reacciones químicas, incluyendo:

Oxidación: La reacción principal es la oxidación de la Prostaglandina E2 para formar 15-ceto Prostaglandina E2.

Reducción: Se puede reducir de nuevo a Prostaglandina E2 bajo ciertas condiciones.

Sustitución: El compuesto puede sufrir reacciones de sustitución en el grupo cetona.

Reactivos y condiciones comunes:

Oxidación: NAD+ es un cofactor común utilizado en el proceso de oxidación.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo cetona en condiciones suaves.

Principales productos formados:

Aplicaciones Científicas De Investigación

Biased Agonism

- EP2 Receptors : 15-keto-PGE2 shows partial agonistic activity at EP2 receptors, promoting cAMP formation but with lower potency than PGE2. It can activate β-catenin/TCF-mediated signaling, contributing to cellular functions such as proliferation and differentiation in normal colorectal epithelial cells .

- EP4 Receptors : The compound exhibits weaker efficacy at EP4 receptors, indicating a nuanced role in modulating signaling pathways associated with inflammation and tissue homeostasis .

Therapeutic Applications

The potential therapeutic applications of 15-keto-PGE2 span several areas, including metabolic disorders, tissue repair, and inflammation management.

Metabolic Disorders

Recent research highlights the role of 15-keto-PGE2 in improving insulin sensitivity and glucose tolerance. In studies involving high-fat diets in mice, treatment with 15-keto-PGE2 resulted in enhanced glucose uptake in adipocytes and upregulation of PPARγ target genes, suggesting its utility in managing insulin resistance . This mechanism underscores the compound's potential as a therapeutic agent for type 2 diabetes.

Tissue Repair and Regeneration

15-keto-PGE2 has been implicated in tissue repair processes. It promotes the expression of heme oxygenase-1 (HO-1), an enzyme known for its antioxidative and anti-inflammatory properties. This activity suggests that 15-keto-PGE2 could facilitate recovery from injuries by modulating inflammatory responses and supporting cellular regeneration . Additionally, its application in biomaterial scaffolds to control PGE2 release points to innovative strategies for enhancing tissue healing .

Insulin Sensitivity Improvement

A notable case study involved Ptgr2 knockout mice subjected to a high-fat high-sucrose diet. These mice exhibited increased insulin sensitivity when treated with 15-keto-PGE2 compared to wild-type controls. The findings suggest that the inhibition of prostaglandin reductase-2 leads to elevated levels of 15-keto-PGE2, which positively influences metabolic balance .

Inflammatory Response Modulation

In vitro studies have shown that 15-keto-PGE2 can modulate inflammatory signaling pathways by acting on EP receptors. For instance, it has been demonstrated to attenuate PGE2-induced inflammatory responses in colorectal cells by switching agonism from EP4 to EP2 receptors, thereby restoring homeostasis .

Summary Table of Key Findings

| Application Area | Mechanism | Outcome |

|---|---|---|

| Metabolic Disorders | Activation of PPARγ | Improved insulin sensitivity and glucose uptake |

| Tissue Repair | Induction of HO-1 expression | Enhanced antioxidative response and tissue healing |

| Inflammation Management | Biased agonism at EP receptors | Modulation of inflammatory responses |

Mecanismo De Acción

La 15-ceto Prostaglandina E2 ejerce sus efectos uniéndose y activando receptores específicos, como el receptor activado por proliferador de peroxisomas gamma (PPAR-γ) . Esta activación conduce a la modulación de varias vías de señalización involucradas en la inflamación, la respuesta inmunitaria y la proliferación celular . Además, inhibe la activación del transductor de señales y activador de la transcripción 3 (STAT3) modificando los residuos de tiol de cisteína .

Compuestos similares:

Prostaglandina E2: El precursor de la 15-ceto Prostaglandina E2, involucrado en la inflamación y la carcinogénesis.

15-ceto Prostaglandina F2α: Otro metabolito de la Prostaglandina F2α, involucrado en procesos fisiológicos similares.

Unicidad: La 15-ceto Prostaglandina E2 es única debido a su papel específico en la modulación de las respuestas inmunitarias y sus posibles efectos terapéuticos en el cáncer y las enfermedades inflamatorias . A diferencia de su precursor, la Prostaglandina E2, la 15-ceto Prostaglandina E2 no se une eficazmente a los mismos receptores, lo que lleva a diferentes efectos fisiológicos .

Comparación Con Compuestos Similares

Prostaglandin E2: The precursor of 15-keto Prostaglandin E2, involved in inflammation and carcinogenesis.

15-keto Prostaglandin F2α: Another metabolite of Prostaglandin F2α, involved in similar physiological processes.

Uniqueness: 15-keto Prostaglandin E2 is unique due to its specific role in modulating immune responses and its potential therapeutic effects in cancer and inflammatory diseases . Unlike its precursor, Prostaglandin E2, 15-keto Prostaglandin E2 does not bind effectively to the same receptors, leading to different physiological effects .

Actividad Biológica

15-Keto-prostaglandin E2 (15-keto-PGE2) is a significant metabolite of prostaglandin E2 (PGE2), which plays crucial roles in various biological processes, including inflammation, cancer progression, and immune responses. This article delves into the biological activity of 15-keto-PGE2, examining its mechanisms, effects on different cellular pathways, and implications for health and disease.

Overview of Prostaglandin E2

PGE2 is an endogenous lipid mediator derived from arachidonic acid through the action of cyclooxygenase enzymes. It interacts with four subtypes of E-type prostanoid receptors (EP1-EP4), each mediating distinct physiological responses. Initially considered an inactive metabolite, recent studies have revealed that 15-keto-PGE2 may function as a biased agonist, influencing EP receptor signaling and contributing to the resolution of inflammation.

Biased Agonism

Recent research indicates that 15-keto-PGE2 acts as a biased agonist at the EP2 receptor, effectively modulating the signaling pathways initiated by PGE2. This mechanism allows for a transition from pro-inflammatory responses to anti-inflammatory states, particularly in the context of colorectal homeostasis and cancer development. The shift from PGE2 to 15-keto-PGE2 can help terminate inflammatory responses while maintaining tissue function .

Inhibition of Oncogenic Signaling

15-keto-PGE2 has been shown to inhibit STAT3 signaling pathways in various cancer cell lines. In studies involving H-Ras transformed mammary epithelial cells, it was observed that 15-keto-PGE2 could modify cysteine residues in STAT3, leading to reduced cell proliferation and growth. This suggests a potential tumor-suppressive role for 15-keto-PGE2, particularly through its interaction with oncogenic signaling pathways .

Role in Inflammation and Immune Response

- Pro-inflammatory Actions : PGE2 is known to enhance inflammation; however, its metabolite, 15-keto-PGE2, appears to exert more complex effects. It can promote the activation of dendritic cells and influence cytokine production depending on the presence of other inflammatory signals like TNF-alpha .

- Anti-inflammatory Effects : Elevated levels of 15-keto-PGE2 have been associated with improved recovery from acute viral infections, such as rhinovirus colds. In clinical studies, participants with higher concentrations of 15-keto-PGE2 showed fewer symptoms during recovery phases .

- Pathogen Interaction : In fungal infections, particularly with Cryptococcus neoformans, 15-keto-PGE2 promotes fungal growth by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ). This highlights its role in host-pathogen interactions and potential implications for infectious diseases .

Table 1: Summary of Key Studies on 15-Keto-PGE2

Propiedades

IUPAC Name |

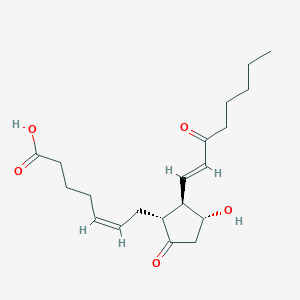

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-KMXMBPPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317991 | |

| Record name | 15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26441-05-4 | |

| Record name | 15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-KETOPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-Keto-prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.